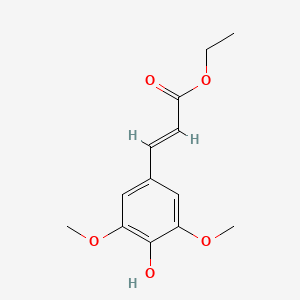

3-(4-Hidroxi-3,5-dimetoxi-fenil)prop-2-enoato de etilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate has garnered attention for its potential therapeutic properties. Research indicates several key areas of interest:

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. Its structure allows it to scavenge free radicals effectively, which can help in reducing oxidative stress in biological systems. This property is crucial for developing nutraceuticals aimed at preventing oxidative damage associated with various diseases.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression.

Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed promising results against breast and colon cancer cell lines, suggesting its potential as a lead compound for further development into anticancer agents .

Organic Synthesis

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate serves as a versatile intermediate in organic synthesis:

Synthesis of Novel Derivatives

This compound can be utilized to synthesize various derivatives that may possess enhanced biological activities. For instance, reactions involving this compound with different electrophiles have been explored to create new analogs with modified pharmacological profiles.

Use in Polymer Chemistry

The compound has been employed in the synthesis of polymers with specific properties, including improved thermal stability and mechanical strength. This application is particularly relevant in materials science where functionalized polymers are sought for advanced applications.

Data Overview

The following table summarizes the biological activities associated with ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate:

| Biological Activity | Observations |

|---|---|

| Antioxidant | Effective free radical scavenger; reduces oxidative stress |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits cell proliferation |

| Synthetic Intermediate | Versatile precursor for novel derivatives; useful in polymer synthesis |

Recent Research Findings

Recent studies have continued to explore the potential of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate:

- Cytotoxicity Studies : In vitro assays showed significant cytotoxic effects against various cancer types, indicating a need for further exploration into its mechanisms of action.

- Mechanistic Insights : Research has begun to elucidate the pathways through which this compound exerts its effects, including modulation of signaling pathways involved in cell survival and apoptosis .

Mecanismo De Acción

Target of Action

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a novel cinnamic acid derivative The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound has a strong electron-accepting ability . This property could influence its interaction with potential targets, leading to changes in cellular processes.

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate are currently unknown. Derivatives of trans-cinnamic acid, to which this compound belongs, have been shown to possess a wide range of pharmacological properties, including antimalarial, antimicrobial, antioxidant, and hepatoprotective activities . These activities suggest that the compound may interact with multiple biochemical pathways.

Result of Action

Given its electron-accepting ability , it may influence various cellular processes by interacting with potential targets.

Action Environment

The action, efficacy, and stability of Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate could be influenced by various environmental factors. For instance, the presence of water molecules has been shown to decrease the HOMO-LUMO energy gap of the compound, suggesting that it becomes a stronger electron acceptor in the presence of water . This could potentially influence its interaction with targets and its overall activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bond in the propenoate moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 3-(4-oxo-3,5-dimethoxyphenyl)prop-2-enoate.

Reduction: Formation of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)propanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be compared with other cinnamic acid derivatives, such as:

Ethyl 3-(4-hydroxyphenyl)prop-2-enoate: Lacks the methoxy groups, resulting in different chemical properties and biological activities.

Ethyl 3-(3,4-dimethoxyphenyl)prop-2-enoate: Lacks the hydroxy group, which affects its antioxidant activity.

Ethyl 3-(4-methoxyphenyl)prop-2-enoate: Contains only one methoxy group, leading to different reactivity and applications[][8].

The uniqueness of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate lies in its combination of hydroxy and methoxy groups, which confer distinct chemical and biological properties.

Actividad Biológica

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is characterized by the following chemical structure:

- Molecular Formula : C12H14O5

- Molecular Weight : 250.24 g/mol

- IUPAC Name : Ethyl (2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

This compound features a phenolic hydroxyl group and two methoxy groups that contribute to its biological activity.

Antioxidant Activity

Ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in cellular environments. The compound's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in preventing oxidative damage in biological systems .

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial effects against various bacterial strains. A study reported that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating that ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate could serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated that treatment with this compound led to a significant reduction in the levels of TNF-alpha and IL-6 in activated macrophages. These findings suggest its potential use in managing inflammatory diseases .

The biological activities of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups enhances the electron-donating ability of the molecule, allowing it to neutralize free radicals effectively.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential enzymatic functions within microbial cells.

- Anti-inflammatory Mechanism : By modulating signaling pathways such as NF-kB and MAPK, this compound reduces the expression of inflammatory mediators.

Study on Antioxidant Activity

A recent study evaluated the antioxidant potential of ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate using in vitro assays. The results showed that at concentrations above 50 µg/mL, the compound exhibited over 70% inhibition of DPPH radicals, highlighting its efficacy as an antioxidant agent .

Study on Antimicrobial Activity

In another investigation focusing on antimicrobial properties, ethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate was tested against a panel of bacterial strains. The compound demonstrated MIC values ranging from 32 to 128 µg/mL against various pathogens, indicating its potential as a therapeutic agent in treating infections .

Propiedades

IUPAC Name |

ethyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-4-18-12(14)6-5-9-7-10(16-2)13(15)11(8-9)17-3/h5-8,15H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQNLOWHFHPWEA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69113-98-0 | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3,5-dimethoxyphenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.